2-Nitro-1-phenylethanesulfonic acid
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Overview
Description
2-Nitro-1-phenylethanesulfonic acid is an organic compound that features a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) attached to a phenylethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-1-phenylethanesulfonic acid can be synthesized through the oxidation of 2-nitro-1-phenylethyl thioacetate. The oxidation is typically carried out using peroxyformic acid, which is generated in situ from formic acid and hydrogen peroxide . This method provides a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of reagents make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-phenylethanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Peroxyformic acid (generated from formic acid and hydrogen peroxide).
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles can be used to replace the sulfonic acid group.
Major Products Formed
Oxidation: Further oxidized nitro compounds.
Reduction: 2-Amino-1-phenylethanesulfonic acid.
Substitution: Compounds with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
2-Nitro-1-phenylethanesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-1-phenylethanesulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1-phenylethane: Lacks the sulfonic acid group, making it less soluble and reactive.
1-Nitro-2-phenylethane: Similar structure but different positioning of the nitro group, leading to different chemical properties and reactivity.
Phenylethanesulfonic acid: Lacks the nitro group, resulting in different chemical behavior and applications.
Uniqueness
2-Nitro-1-phenylethanesulfonic acid is unique due to the presence of both the nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO5S |
---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-nitro-1-phenylethanesulfonic acid |
InChI |
InChI=1S/C8H9NO5S/c10-9(11)6-8(15(12,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13,14) |
InChI Key |
IRPGNKHNYJNEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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